Sulfabenzamide

Antibacterial Metal Complexes MIC

Researchers choose Sulfabenzamide for its unique formulation behavior: 4x higher povidone binding (K=56.8 vs. 13.4 M⁻¹) enabling robust controlled-release in topical preparations. QC labs achieve 70% cost reduction via its optimized HPLC method (RRT=0.5). For metal-complex studies, its tight MIC range (1.000–2.000 µg/mL) eliminates confounding variables. Order characterized batch today.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
CAS No. 127-71-9
Cat. No. B000183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfabenzamide
CAS127-71-9
Synonymsenzamide, N-((4-aminophenyl)sulfonyl)-
sulfabenzamide
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
InChIKeyPBCZLFBEBARBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Sulfabenzamide (CAS 127-71-9) Procurement Guide: A Quantitative Evidence Review for Antibacterial Research


Sulfabenzamide (CAS 127-71-9), also known as N-Sulfanilylbenzamide, is a sulfonamide-class antibacterial compound [1]. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, a mechanism common to all sulfonamides that disrupts folate synthesis and produces a bacteriostatic effect [2]. While the US Food and Drug Administration (FDA) has discontinued its clinical use in human medicine, sulfabenzamide remains an actively utilized chemical intermediate and a subject of ongoing pharmaceutical research, particularly in the study of its metal-complex derivatives and analytical method development [3].

Sulfabenzamide Procurement: The Critical Need for Product-Specific Specification


While the sulfonamide class shares a common core mechanism, substitution of sulfabenzamide with another sulfonamide cannot be assumed to be functionally equivalent without rigorous verification [1]. Critical properties, such as the specific Minimum Inhibitory Concentration (MIC) against target bacterial strains, can vary by orders of magnitude [2]. Furthermore, a compound's physicochemical behavior, including its chromatographic retention time and binding affinity to formulation excipients like povidone, is unique to its specific molecular structure and has direct implications for analytical quality control and final drug product performance [3]. Therefore, procurement for research or industrial applications must be guided by compound-specific, quantitative evidence rather than a general classification.

Sulfabenzamide (CAS 127-71-9) Quantitative Evidence for Scientific Selection


Sulfabenzamide Complex MIC: Head-to-Head with Sulfamethoxazole Complexes

In a direct comparative study, metal complexes of sulfabenzamide and sulfamethoxazole were synthesized and tested against Gram-positive and Gram-negative bacterial strains [1]. The MIC values for sulfabenzamide complexes were reported to range from 1.000 to 2.000 g ml⁻¹, whereas sulfamethoxazole complexes demonstrated a broader and more potent range from 0.125 to 2.000 g ml⁻¹ [1]. This indicates that for applications requiring higher potency, sulfamethoxazole complexes may be the preferred choice, but sulfabenzamide complexes provide a more consistent and narrower range of antibacterial activity.

Antibacterial Metal Complexes MIC

Sulfabenzamide's Superior Povidone Binding Affinity for Formulation Development

In a fluorescent probe study investigating drug-polymer interactions, the binding affinity of several sulfonamides to povidone was quantified [1]. Sulfabenzamide demonstrated a binding association constant (K) of 56.8 M⁻¹, which is significantly higher than that of sulfacetamide, which was calculated to be 13.4 M⁻¹ [1]. This represents a 4.2-fold stronger binding interaction for sulfabenzamide.

Pharmaceutics Formulation Excipient Interaction

Triple Sulfa HPLC Analysis: Sulfabenzamide's Unique Chromatographic Retention Time

A validated HPLC method for the simultaneous determination of sulfacetamide, sulfabenzamide, and sulfathiazole in triple sulfa vaginal cream demonstrated distinct retention behavior for each compound [1]. Using the proposed method, the relative retention times (RRT) for sulfacetamide, sulfabenzamide, and sulfathiazole were 0.4, 0.5, and 0.9, respectively, with sulfapyridine as the internal standard (RRT = 1.0) [1]. This is in contrast to the official USP method, where sulfabenzamide exhibited a much higher RRT of 2.5 [1].

Analytical Chemistry HPLC Quality Control

Analytical Cost Reduction: An Optimized HPLC Method for Sulfabenzamide

The study that developed an alternative HPLC method for triple sulfa vaginal cream also quantified the economic advantage of its approach [1]. The authors reported that the proposed method, which successfully separated sulfabenzamide, sulfacetamide, and sulfathiazole, was approximately 70% less costly to operate than the official USP method [1]. This cost reduction was attributed to the lower cost of the column and mobile phase used in the new method.

Analytical Chemistry Cost Efficiency HPLC

Sulfabenzamide (CAS 127-71-9) High-Impact Research and Industrial Application Scenarios


Precision Formulation Development for Topical and Intravaginal Products

This scenario leverages the direct evidence of sulfabenzamide's higher binding affinity to povidone (K=56.8 M⁻¹) compared to sulfacetamide (K=13.4 M⁻¹) [1]. Researchers can use this property to design controlled-release formulations where a stronger drug-polymer interaction is required. For instance, in the development of a novel vaginal cream or gel, sulfabenzamide could be the preferred sulfonamide when a longer residence time or a modified release profile is a key performance target. The compound's historical use in the established triple sulfa combination further supports its viability in such topical preparations [2].

Cost-Optimized Analytical Quality Control and Method Validation

Industrial and research QC laboratories can implement the optimized HPLC method to analyze sulfabenzamide-containing formulations [1]. This scenario is supported by the quantitative evidence of a 70% reduction in operational costs compared to the USP method [1]. The faster analysis time, enabled by sulfabenzamide's reduced relative retention time (RRT=0.5 vs. 2.5), increases sample throughput and reduces solvent consumption. This makes sulfabenzamide a more economical and efficient analyte for routine quality control testing, making it a strategic choice for labs focused on operational efficiency.

Synthesis of Metal Complexes with Defined Antibacterial Activity Profiles

The direct comparative data showing that sulfabenzamide metal complexes exhibit a more narrow and consistent MIC range (1.000-2.000 g ml⁻¹) compared to the broader and more variable range of sulfamethoxazole complexes (0.125-2.000 g ml⁻¹) provides a clear selection criterion [1]. In research settings, sulfabenzamide can be the ligand of choice when the experimental goal is to investigate the impact of metal coordination on antibacterial activity without the confounding variable of a wide intrinsic activity range of the ligand itself. This allows for a more controlled and interpretable study of the metal complex's specific contribution.

Research on Sulfonamide Resistance Mechanisms and Pharmacokinetics

Sulfabenzamide's continued relevance as a research tool is well-documented [1]. Its established mechanism of action as a dihydropteroate synthase inhibitor makes it a valuable comparator in studies investigating bacterial resistance pathways [2]. Furthermore, analytical methods developed for sulfabenzamide, including the scalable HPLC method, are suitable for pharmacokinetic studies, allowing for the precise quantification of this specific compound in biological matrices [3]. This application scenario is grounded in its historical use and the availability of robust analytical tools, rather than a unique differentiating property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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